Diphenyl malonate

Descripción general

Descripción

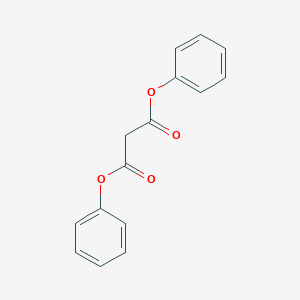

Diphenyl malonate, also known as propanedioic acid diphenyl ester, is an organic compound with the molecular formula C15H12O4. It is a diester of malonic acid where both ester groups are phenyl groups. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Diphenyl malonate can be synthesized through the esterification of malonic acid with phenol in the presence of a dehydrating agent such as phosphorus pentoxide. The reaction typically involves heating the reactants to facilitate the formation of the ester bond.

Industrial Production Methods: In industrial settings, this compound is often produced via a similar esterification process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the phenyl groups can be replaced by other nucleophiles.

Hydrolysis: In the presence of aqueous acid or base, this compound can be hydrolyzed to malonic acid and phenol.

Decarboxylation: Upon heating, this compound can undergo decarboxylation to form benzene and carbon dioxide.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkyl halides and strong bases.

Hydrolysis: Typically performed with hydrochloric acid or sodium hydroxide.

Decarboxylation: Requires elevated temperatures, often above 150°C.

Major Products Formed:

Substitution Reactions: Various substituted malonates depending on the nucleophile used.

Hydrolysis: Malonic acid and phenol.

Decarboxylation: Benzene and carbon dioxide.

Aplicaciones Científicas De Investigación

Synthetic Applications

Chiral Building Blocks

Diphenyl malonate serves as an important precursor for the synthesis of chiral compounds. A notable study demonstrated the use of this compound in the enantioselective phase-transfer catalytic α-alkylation process to produce α-methyl-α-alkylmalonates. These compounds are valuable chiral building blocks that contain quaternary carbon centers, showcasing high chemical yields (up to 99%) and enantioselectivities (up to 98% ee) .

Cyclocondensation Reactions

this compound and its derivatives have been utilized as reagents in cyclocondensation reactions. They can react with various nucleophiles to produce six-membered heterocycles, which are essential in the synthesis of complex organic molecules . The versatility of this compound in these reactions underscores its importance in organic synthesis.

Medicinal Chemistry

Anti-HIV Activity

Recent research focused on novel derivatives of this compound designed as inhibitors of HIV enzymes. A series of 2-(diphenyl methylidene) malonic acid derivatives were synthesized and evaluated for their anti-HIV activity. Among these, one compound exhibited a significant inhibition rate of 55.20% at a concentration of 10 μM, indicating potential for further development as anti-HIV agents .

Neuroinflammatory Effects

Another study synthesized a range of 1,7-diphenyl-1,4-heptadien-3-ones from this compound and assessed their anti-neuroinflammatory properties. The findings suggest that these compounds could be developed for therapeutic applications targeting neuroinflammation .

Material Science

Langmuir-Schaefer Monolayers

this compound derivatives have also been investigated for their electronic properties when used in Langmuir-Schaefer monolayers. These studies reveal the potential for this compound-based materials in electronic applications, particularly in devices that require precise control over molecular orientation and charge transport .

Case Studies

| Study Focus | Findings | Applications |

|---|---|---|

| Enantioselective Synthesis | High yields (up to 99%) and enantioselectivities (up to 98% ee) achieved using this compound | Chiral building blocks for pharmaceuticals |

| Anti-HIV Activity | Compound showed significant inhibition against HIV enzymes with minimal cytotoxicity | Potential anti-HIV drug development |

| Neuroinflammatory Activity | Series of compounds synthesized showed promising anti-neuroinflammatory effects | Therapeutics for neurodegenerative diseases |

| Electronic Properties | Demonstrated rectifying characteristics in monolayers | Applications in electronic devices |

Mecanismo De Acción

The mechanism of action of diphenyl malonate in chemical reactions typically involves the formation of an enolate intermediate. This intermediate can then undergo various transformations such as nucleophilic substitution or addition reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparación Con Compuestos Similares

Diethyl malonate: Another ester of malonic acid but with ethyl groups instead of phenyl groups.

Dimethyl malonate: Similar to diethyl malonate but with methyl groups.

Di-tert-butyl malonate: Contains tert-butyl groups instead of phenyl groups.

Comparison:

Uniqueness: Diphenyl malonate is unique due to the presence of phenyl groups, which impart different reactivity and properties compared to other malonates. The phenyl groups can participate in aromatic substitution reactions, which are not possible with alkyl-substituted malonates.

Reactivity: The presence of phenyl groups can also influence the stability and reactivity of the compound, making it suitable for specific synthetic applications where other malonates may not be effective.

Actividad Biológica

Diphenyl malonate (C15H12O4) is an organic compound that has garnered attention for its diverse biological activities. This article delves into the biological implications of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of a malonate group substituted with two phenyl rings. Its structure can be represented as follows:

This configuration contributes to its chemical reactivity and biological interactions.

Anti-HIV Activity

Recent studies have indicated that derivatives of this compound exhibit significant anti-HIV properties. A notable study synthesized a series of 2-(diphenylmethylidene) malonic acid derivatives, which were evaluated for their effectiveness against HIV. The most potent compound demonstrated a 55.20% inhibition at a concentration of 10 μM, with an EC50 value of 8.4 μM, indicating strong antiviral activity without significant cytotoxicity at similar concentrations .

Neuroinflammation Inhibition

This compound and its analogs have also been studied for their anti-neuroinflammatory effects. In vitro tests showed that certain derivatives significantly inhibited the release of nitric oxide (NO) and pro-inflammatory cytokines in LPS-stimulated microglia cells. The mechanism involved the inhibition of nuclear factor kappa B (NF-κB) translocation and the phosphorylation of mitogen-activated protein kinases (MAPKs), suggesting a pathway through which this compound could mitigate neuroinflammation .

Case Studies and Experimental Data

- Anti-HIV Studies :

- Neuroinflammation Studies :

Comparative Biological Activity Table

| Compound Type | Activity Type | Inhibition Rate | EC50 (μM) | Cytotoxicity |

|---|---|---|---|---|

| 2-(Diphenylmethylidene) Malonic Acid Derivatives | Anti-HIV | 55.20% | 8.4 | Low |

| This compound Derivatives | Neuroinflammation | Significant | Not specified | Low |

Propiedades

IUPAC Name |

diphenyl propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c16-14(18-12-7-3-1-4-8-12)11-15(17)19-13-9-5-2-6-10-13/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCWOVPZEAFLXPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)CC(=O)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382654 | |

| Record name | diphenyl malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1969-44-4 | |

| Record name | diphenyl malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of Diphenyl malonate in organic synthesis?

A1: this compound serves as a valuable reagent in various organic reactions. One prominent application is its use in the synthesis of heterocyclic compounds, particularly 4-hydroxy-2-pyridones. [] For instance, reacting Schiff's bases derived from ketones and t-butylamine with this compound yields substituted 4-hydroxy-2-pyridones. [] Additionally, this compound acts as a reactant in asymmetric 1,6-addition reactions with para-quinone methides, catalyzed by chiral phase-transfer catalysts, ultimately producing functionalized diaryl methines. []

Q2: Can you describe the role of this compound in the vapor phase transesterification reaction with phenol?

A2: this compound acts as a starting material in the vapor phase transesterification reaction with phenol. This reaction, typically catalyzed by solid acid catalysts like modified zirconia, leads to the formation of valuable products: phenyl methyl malonate (PMM) and this compound (DPM). [] The selectivity towards either product can be tuned by modifying the catalyst's acidity and structure. []

Q3: Are there studies investigating the structural characteristics of compounds derived from this compound?

A3: Yes, research has explored the structural aspects of compounds synthesized using this compound. For example, studies have investigated the products resulting from reactions between this compound and 2,4,6-trinitrohalobenzenes in the presence of triethylamine, focusing on the structural elucidation of the obtained CH acid salts. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.